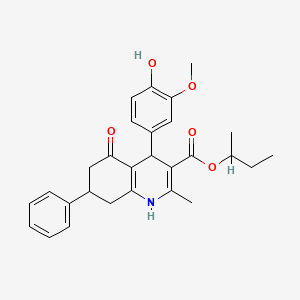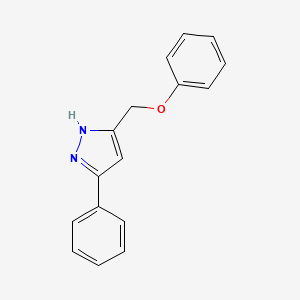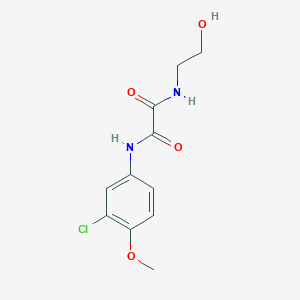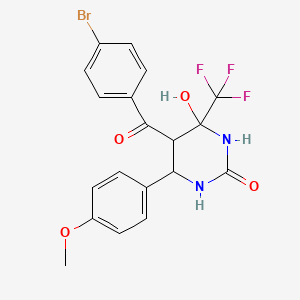![molecular formula C18H12N2O3 B4979687 2-(4-hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B4979687.png)
2-(4-hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione, commonly known as PQQ, is a redox cofactor and a potent antioxidant. It was first discovered in 1979 in bacteria, and later found in plants, animals, and humans. PQQ has been extensively studied for its potential therapeutic benefits in various diseases and conditions.
作用機序
PQQ acts as a redox cofactor, participating in cellular energy metabolism and electron transfer reactions. PQQ also acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. PQQ has been shown to activate various signaling pathways in the body, including the Nrf2 pathway, which regulates antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
PQQ has been shown to have various biochemical and physiological effects, including promoting mitochondrial biogenesis, improving energy metabolism, and reducing oxidative stress and inflammation. PQQ has also been shown to improve cognitive function, reduce the risk of heart disease and stroke, and improve glucose metabolism in diabetic patients.
実験室実験の利点と制限
PQQ has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. PQQ can also be easily incorporated into various formulations and delivery systems. However, PQQ has some limitations, including its high cost and limited availability.
将来の方向性
There are several future directions for PQQ research, including exploring its potential therapeutic benefits in other diseases and conditions, such as Alzheimer's disease, Parkinson's disease, and metabolic disorders. Further research is also needed to understand the mechanisms of action of PQQ and its effects on cellular signaling pathways. Additionally, research is needed to develop more efficient and cost-effective methods for PQQ synthesis and delivery.
合成法
PQQ can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis method involves the use of starting materials such as 2,5-dimethoxybenzoquinone and 4-aminophenol, which are reacted to form PQQ. The microbial fermentation method involves the use of microorganisms such as Methylobacterium organophilum and Gluconobacter oxydans, which produce PQQ as a secondary metabolite.
科学的研究の応用
PQQ has been studied for its potential therapeutic benefits in various diseases and conditions, including neurodegenerative diseases, cardiovascular diseases, diabetes, and cancer. PQQ has been shown to have neuroprotective effects, promoting the growth and survival of neurons, and improving cognitive function. PQQ has also been shown to have cardioprotective effects, reducing the risk of heart disease and stroke. PQQ has been shown to have anti-inflammatory and antioxidant effects, reducing oxidative stress and inflammation in the body.
特性
IUPAC Name |
2-(4-hydroxyphenyl)-4-methylpyrrolo[3,4-c]quinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c1-10-15-16(13-4-2-3-5-14(13)19-10)18(23)20(17(15)22)11-6-8-12(21)9-7-11/h2-9,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYMDSLUOLDCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}morpholine](/img/structure/B4979639.png)
![N-(4-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4979645.png)
![2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B4979660.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4979661.png)
![N-[1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B4979666.png)


![N-(3,4-dimethylphenyl)-2-[5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4979701.png)

![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4979717.png)
![8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine](/img/structure/B4979723.png)
![diethyl 2,2'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis[4-(4-methylphenyl)-3-thiophenecarboxylate]](/img/structure/B4979727.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4979734.png)